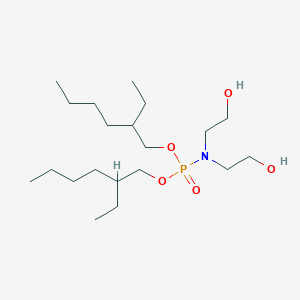
Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of two 2-ethylhexyl groups, two hydroxyethyl groups, and a phosphoramidate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate typically involves the reaction of 2-ethylhexanol with N,N-bis(2-hydroxyethyl)amine in the presence of a phosphoramidating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as toluene or dichloromethane, and the reaction temperature is maintained between 50-70°C. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored using advanced analytical techniques to ensure consistent product quality. The purification process may involve distillation, crystallization, or other separation techniques to isolate the compound from impurities.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the phosphoramidate group into a phosphine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyethyl groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.
Reduction: Lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Halides, amines; reaction temperature50-100°C.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Substituted phosphoramidates.
Aplicaciones Científicas De Investigación
Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and as an additive in lubricants and polymers.
Mecanismo De Acción
The mechanism of action of Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may inhibit enzyme activity by binding to the active site or interacting with key amino acid residues. The phosphoramidate group can also participate in phosphorylation reactions, modulating the activity of proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-hydroxyethyl)ethylenediamine: Similar structure but lacks the 2-ethylhexyl groups.
Bis(2-ethylhexyl)amine: Contains 2-ethylhexyl groups but lacks the phosphoramidate and hydroxyethyl groups.
Bis(2-ethylhexyl)phthalate: Contains 2-ethylhexyl groups but has a different functional group (phthalate).
Uniqueness
Bis(2-ethylhexyl) N,N-bis(2-hydroxyethyl)phosphoramidate is unique due to the presence of both 2-ethylhexyl and hydroxyethyl groups along with the phosphoramidate moiety. This combination of functional groups imparts distinct chemical and physical properties, making it versatile for various applications in research and industry.
Propiedades
Número CAS |
125187-26-0 |
|---|---|
Fórmula molecular |
C20H44NO5P |
Peso molecular |
409.5 g/mol |
Nombre IUPAC |
2-[bis(2-ethylhexoxy)phosphoryl-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C20H44NO5P/c1-5-9-11-19(7-3)17-25-27(24,21(13-15-22)14-16-23)26-18-20(8-4)12-10-6-2/h19-20,22-23H,5-18H2,1-4H3 |
Clave InChI |
OCMADPQTQPMHLG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COP(=O)(N(CCO)CCO)OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)

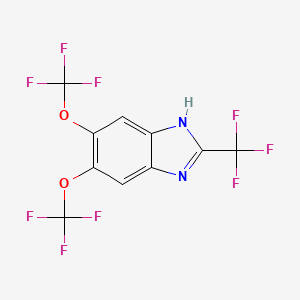

![4-[([1,1'-Biphenyl]-4-yl)(phenyl)amino]benzaldehyde](/img/structure/B14297593.png)

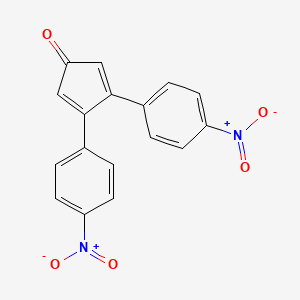
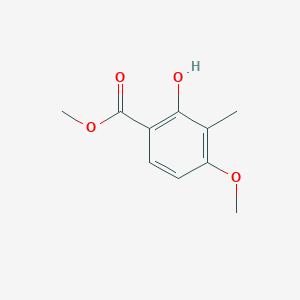
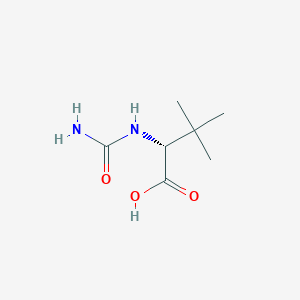

![2-Methyl-1-nitro-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14297628.png)
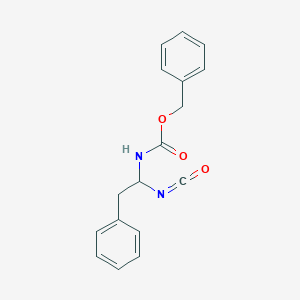
![([1,1'-Biphenyl]-4-yl)(phenyl)mercury](/img/structure/B14297636.png)
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)
